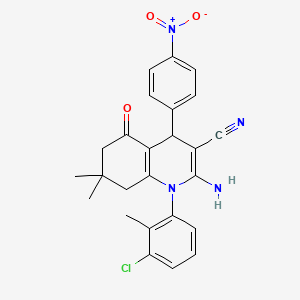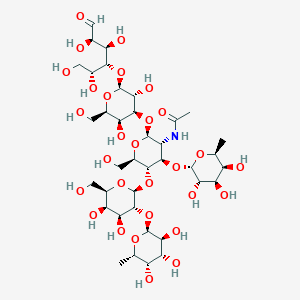![molecular formula C19H19N3O5 B12047058 2-amino-7-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12047058.png)
2-amino-7-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-氨基-7-甲基-5-氧代-4-(2,3,4-三甲氧基苯基)-5,6-二氢-4H-吡喃并[3,2-c]吡啶-3-腈是一种复杂的杂环化合物。它具有吡喃并[3,2-c]吡啶核心,这是一个将吡啶环和吡喃环融合在一起的稠环体系。该化合物以其潜在的药理特性和结构复杂性而闻名,使其成为合成和药物化学的有趣研究对象。
准备方法
合成路线和反应条件
2-氨基-7-甲基-5-氧代-4-(2,3,4-三甲氧基苯基)-5,6-二氢-4H-吡喃并[3,2-c]吡啶-3-腈的合成通常涉及多组分反应。一种常见的方法涉及在催化剂存在下,芳香醛、丙二腈和β-酮酯的反应。反应条件通常包括在乙醇或其他合适的溶剂中回流,并使用碳酸钾等碱作为催化剂 .
工业生产方法
文献中对该化合物的工业生产方法没有详细记载。 多组分反应的原理和可扩展反应条件的使用表明,它可以通过与实验室合成中类似的方法在更大规模上生产。
化学反应分析
反应类型
2-氨基-7-甲基-5-氧代-4-(2,3,4-三甲氧基苯基)-5,6-二氢-4H-吡喃并[3,2-c]吡啶-3-腈可以发生各种化学反应,包括:
氧化: 该化合物可以被氧化以引入额外的官能团或修饰现有的官能团。
还原: 还原反应可用于改变化合物的氧化态,从而可能改变其药理特性。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 常用的还原剂包括硼氢化钠或氢化铝锂。
取代: 亲电芳香取代反应可以使用卤素、硝化剂或磺化剂等试剂进行。
主要产物
这些反应形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能生成羟基化衍生物,而取代反应可能将各种官能团引入芳香环。
科学研究应用
2-氨基-7-甲基-5-氧代-4-(2,3,4-三甲氧基苯基)-5,6-二氢-4H-吡喃并[3,2-c]吡啶-3-腈有几个科学研究应用:
化学: 它可作为合成更复杂分子的构建块,并可用于研究反应机理和合成方法。
生物学: 该化合物潜在的生物活性使其成为酶抑制、受体结合和其他生化过程研究的候选者。
工业: 该化合物的独特结构和反应性使其在开发新材料和化学工艺中具有用途。
作用机制
2-氨基-7-甲基-5-氧代-4-(2,3,4-三甲氧基苯基)-5,6-二氢-4H-吡喃并[3,2-c]吡啶-3-腈的作用机制尚未完全了解。 据信它通过与特定分子靶标(如酶或受体)的结合相互作用来调节其活性。所涉及的途径可能包括抑制酶活性、改变受体信号传导或其他生化效应。
相似化合物的比较
类似化合物
- 2-氨基-4-(3-溴-4,5-二甲氧基苯基)-3-氰基-4,7-二氢-7-甲基-吡喃并[2,3-e]吲哚
- 2-氨基-4-(2,4-二氯苯基)-7-甲基-5-氧代-4H,5H-吡喃并[4,3-b]吡喃-3-羧酸乙酯
独特性
2-氨基-7-甲基-5-氧代-4-(2,3,4-三甲氧基苯基)-5,6-二氢-4H-吡喃并[3,2-c]吡啶-3-腈的独特之处在于其官能团的特定组合以及稠合的吡喃并[3,2-c]吡啶环体系。这种结构复杂性有助于其潜在的药理特性,使其成为研究和开发的宝贵化合物。
属性
分子式 |
C19H19N3O5 |
|---|---|
分子量 |
369.4 g/mol |
IUPAC 名称 |
2-amino-7-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-4,6-dihydropyrano[3,2-c]pyridine-3-carbonitrile |
InChI |
InChI=1S/C19H19N3O5/c1-9-7-13-15(19(23)22-9)14(11(8-20)18(21)27-13)10-5-6-12(24-2)17(26-4)16(10)25-3/h5-7,14H,21H2,1-4H3,(H,22,23) |
InChI 键 |
AVKHANSVJNOFPG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=C(C(=C(C=C3)OC)OC)OC)C(=O)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(benzyloxy)phenyl]-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12046976.png)

![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B12046979.png)

![N-(2,5-Dimethylphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12046999.png)

![4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12047007.png)
![2-[(2-Fluoro-5-iodophenyl)methylidene]propanedinitrile](/img/structure/B12047008.png)




![11-{(5Z)-5-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}undecanoic acid](/img/structure/B12047025.png)
![9-fluoro-3-hydroxy-5-methyl-N-(4-methylpyridin-2-yl)-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12047028.png)
